N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a pyrazole ring and a thiophene ring connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,5-dimethyl-1H-pyrazole, 2-bromoethylamine hydrobromide, and thiophene-2-carboxylic acid.
Step 1 Formation of Intermediate: The first step involves the alkylation of 1,5-dimethyl-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate to form N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)amine.
Step 2 Acylation: The intermediate amine is then acylated with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The pyrazole and thiophene rings could interact with hydrophobic pockets in proteins, while the acetamide linkage may form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide: Lacks the methyl groups on the pyrazole ring, which may affect its binding affinity and reactivity.
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(furan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, potentially altering its electronic properties and reactivity.
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(phenyl)acetamide: Features a phenyl ring, which may impact its hydrophobic interactions and overall stability.
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a pyrazole and a thiophene ring, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-8-11(15-16(10)2)5-6-14-13(17)9-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIUFMLHHDGBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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